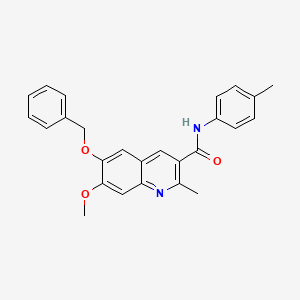

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide

描述

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide is a quinoline-based amide derivative characterized by a benzyloxy group at position 6, methoxy at position 7, and a methyl group at position 2 of the quinoline core. The carboxylic acid at position 3 is conjugated to a p-tolylamide moiety. Key physicochemical properties include a melting point of 274.2–278.4 °C and a synthesis yield of 76% via acid-to-amide conversion . Its $ ^1H $-NMR (DMSO-d6) reveals signals for the methyl (δ 2.82), methoxy (δ 4.02), benzyloxy (δ 5.27), and aromatic protons (δ 7.37–7.70), confirming structural integrity .

属性

IUPAC Name |

7-methoxy-2-methyl-N-(4-methylphenyl)-6-phenylmethoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-17-9-11-21(12-10-17)28-26(29)22-13-20-14-25(31-16-19-7-5-4-6-8-19)24(30-3)15-23(20)27-18(22)2/h4-15H,16H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLHKWQFQZCRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=C3C=C(C(=CC3=C2)OCC4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

This compound is a novel organic compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C26H24N2O3 and a molecular weight of 412.48 g/mol . The compound has a predicted boiling point of 532.5±50.0 °C , a predicted density of 1.224±0.06 g/cm3 , and a predicted pKa of 11.82±0.70 .

生化分析

Biochemical Properties

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways of other compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to hepatotoxicity and nephrotoxicity in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Its localization can affect its interactions with other biomolecules and its overall biological activity.

生物活性

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

- Chemical Name: this compound

- CAS Number: 883251-16-9

- Molecular Formula: C19H17NO4

- Molecular Weight: 323.348 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including those similar to 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid, exhibit significant antimicrobial properties. For instance, a study evaluated synthesized quinoline derivatives against various bacterial strains using the well diffusion method. The results indicated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 27.29 to 57.73 μM .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strains | MIC (μM) |

|---|---|---|

| Compound A | E. coli | 30.00 |

| Compound B | P. mirabilis | 45.00 |

| Compound C | B. subtilis | 25.00 |

Anti-inflammatory Activity

In vitro studies have shown that quinoline derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages. Specifically, compounds derived from quinoline structures have been reported to reduce nitric oxide (NO) production significantly in LPS-stimulated J774A.1 macrophage cells, indicating their potential as anti-inflammatory agents. For example, compounds similar to 6-Benzyloxy-7-methoxy-2-methylquinoline demonstrated inhibition of NO production at non-cytotoxic concentrations .

Table 2: Inhibition of NO Production by Quinoline Derivatives

| Compound Name | NO Production (μM) | Cytotoxicity (%) |

|---|---|---|

| Compound A | 6.70 | <90 |

| Compound B | 7.40 | <90 |

| Compound C | 10.40 | >90 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving cell viability assays revealed that while some derivatives exhibited significant anti-inflammatory effects, they also showed varying degrees of cytotoxicity. For instance, certain derivatives maintained cell viability above 90%, suggesting a favorable safety margin for further development .

Table 3: Cytotoxicity Assessment of Quinoline Derivatives

| Compound Name | Cell Viability (%) |

|---|---|

| Compound A | 85 |

| Compound B | 92 |

| Compound C | 78 |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of quinoline derivatives highlighted their potential against resistant bacterial strains, showcasing their role as lead compounds for antibiotic development.

- Case Study on Anti-inflammatory Mechanism : Another study focused on the mechanism of action, revealing that these compounds inhibit NF-kB activation and iNOS expression in macrophages, which are pivotal in inflammatory responses.

相似化合物的比较

Key Observations :

- Core Modifications: The target compound’s quinoline-3-carboxylic acid scaffold differs from P12’s quinoline-4-carboxylic acid, which may influence binding interactions in biological targets .

- Synthetic Efficiency : The target compound’s 76% yield is comparable to other p-tolylamide derivatives (e.g., 73.99% for 6d ), though lower than P12’s 82% .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physical Properties

Key Observations :

- NMR Signatures : The target compound’s benzyloxy and methoxy groups produce distinct δ 5.27 and δ 4.02 signals, absent in P12 . P12’s acryloyl group introduces vinyl protons (δ 6.48–6.32) and additional carbonyl signals .

- Thermal Stability : The target’s high melting point (274–278 °C) suggests superior crystalline stability compared to 6d (180–184 °C) .

准备方法

Preparation of 6-Benzyloxy-7-methoxyquinoline-3-carboxylic acid

- Alkylation of Isovanillin : Isovanillin is alkylated with benzyl bromide to introduce the benzyloxy group.

- Nitration and Reduction : The resulting compound undergoes nitration followed by reduction to form an amino derivative.

- Cyclization : The amino derivative is then cyclized with ethyl acetoacetate and p-tolylsulfonic acid to form the quinoline ring.

- Hydrolysis : The ester group is hydrolyzed to yield the carboxylic acid.

Final Coupling Reaction

The final step involves coupling 6-Benzyloxy-7-methoxyquinoline-3-carboxylic acid with p-tolylamine to form the p-tolylamide derivative.

Coupling Reaction Procedure

- Activation of the Carboxylic Acid : The carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dry DMF.

- Coupling with p-Tolylamine : The activated acid is then coupled with p-tolylamine in the presence of diisopropylethylamine (DIEA).

- Purification : The resulting product is purified by recrystallization or column chromatography.

Analysis and Characterization

The synthesized compound is characterized using various analytical techniques such as NMR, MS, and IR spectroscopy to confirm its structure and purity.

Data Tables

| Compound | Inhibitory Rate Against CETP (%) | Reference |

|---|---|---|

| 24 | 80.1 | |

| 26 | 80.1 | |

| 23 | High activity |

常见问题

Q. What synthetic routes are recommended for preparing 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

- Benzyloxy and methoxy group introduction : Use nucleophilic substitution or protection/deprotection strategies (e.g., benzyl chloride under basic conditions).

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid moiety to p-toluidine.

- Optimization : Control reaction temperature (70–75°C for improved yield), solvent polarity (DMF or THF), and catalyst (anhydrous ZnCl₂ for cyclization steps). Monitor progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxy at δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] peak) and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .

Q. What biological activities are reported for structurally related quinoline derivatives?

Methodological Answer:

- Antimicrobial Activity : Similar 3-quinolinecarboxylic acid derivatives (e.g., norfloxacin analogs) exhibit broad-spectrum activity against Gram-positive bacteria via topoisomerase inhibition .

- Antioxidant Potential : Quinoline cores with electron-donating groups (e.g., methoxy) show radical scavenging in DPPH assays .

- Experimental Validation : Perform MIC assays against S. aureus and E. coli with comparative analysis to established derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., cytochrome P450-mediated oxidation of the benzyloxy group) .

- Formulation Adjustments : Use liposomal encapsulation or prodrug strategies to enhance tissue penetration .

- Dose-Response Studies : Compare in vitro IC values with in vivo efficacy in murine infection models to adjust dosing regimens .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic interactions with the quinoline core .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the target-ligand complex under physiological conditions .

- QSAR Modeling : Coralate substituent electronegativity (e.g., methoxy vs. fluoro) with antibacterial potency using Random Forest algorithms .

Q. How do substituent modifications at the quinoline core impact physicochemical properties and bioactivity?

Methodological Answer:

- LogP Optimization : Replace the benzyloxy group with a polar substituent (e.g., hydroxyl) to improve aqueous solubility, measured via shake-flask method .

- Bioisosteric Replacement : Substitute p-tolylamide with a thiophene amide to enhance metabolic stability while retaining target affinity .

- Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to assess crystal lattice energy changes post-modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。